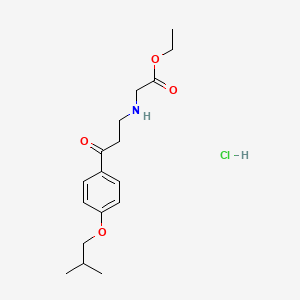
Glycine, N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-, ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-, ethyl ester, hydrochloride: is a synthetic organic compound It is a derivative of glycine, an amino acid, and is characterized by the presence of an ethyl ester and hydrochloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-, ethyl ester, hydrochloride typically involves the esterification of glycine with ethyl alcohol in the presence of hydrochloric acid. The process can be summarized as follows:
Esterification: Glycine reacts with ethyl alcohol in the presence of hydrochloric acid to form glycine ethyl ester hydrochloride.
Substitution Reaction: The glycine ethyl ester hydrochloride undergoes a substitution reaction with 3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl chloride to form the final product.
The reaction conditions generally involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential role in modulating biochemical pathways. It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for developing inhibitors or activators of specific enzymes.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production processes.
作用机制
The mechanism of action of Glycine, N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the ethyl ester and hydrochloride groups enhances its solubility and bioavailability, facilitating its interaction with biological molecules.
相似化合物的比较
Similar Compounds
Glycine ethyl ester hydrochloride: A simpler derivative of glycine with similar ester and hydrochloride groups.
N-(3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl)glycine: A structurally similar compound without the ethyl ester group.
Uniqueness
The unique combination of the glycine backbone with the 3-(4-(2-methylpropoxy)phenyl)-3-oxopropyl group and the ethyl ester and hydrochloride groups distinguishes this compound from its analogs. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
64875-82-7 |
|---|---|
分子式 |
C17H26ClNO4 |
分子量 |
343.8 g/mol |
IUPAC 名称 |
ethyl 2-[[3-[4-(2-methylpropoxy)phenyl]-3-oxopropyl]amino]acetate;hydrochloride |
InChI |
InChI=1S/C17H25NO4.ClH/c1-4-21-17(20)11-18-10-9-16(19)14-5-7-15(8-6-14)22-12-13(2)3;/h5-8,13,18H,4,9-12H2,1-3H3;1H |
InChI 键 |
RQLHMVZJZUNBFH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNCCC(=O)C1=CC=C(C=C1)OCC(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


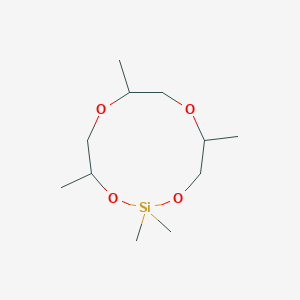
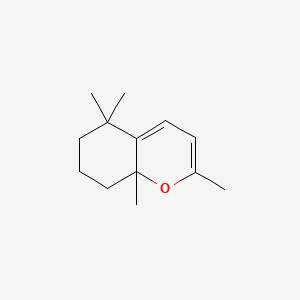
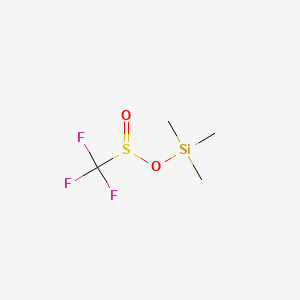
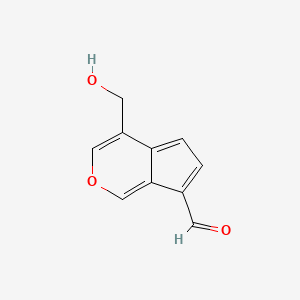
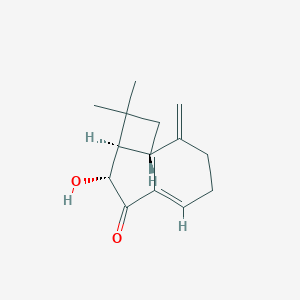

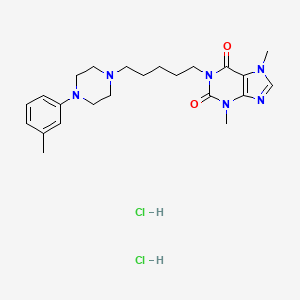

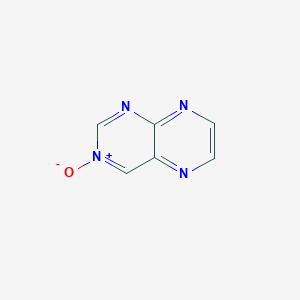

![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)
![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)

